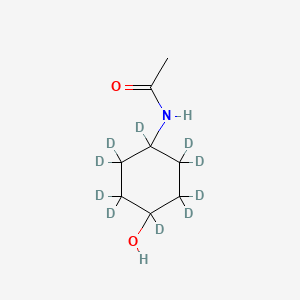

4-Acetamidocyclohexanol-d10

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Acetamidocyclohexanol-d10 is a deuterium-labeled derivative of 4-acetamidocyclohexanol. It is a stable isotope-labeled compound with the molecular formula C8H5D10NO2 and a molecular weight of 167.27 . This compound is primarily used in scientific research, particularly in the fields of chemistry and biology, due to its unique isotopic labeling which allows for detailed studies of metabolic pathways and reaction mechanisms .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetamidocyclohexanol-d10 typically involves the deuteration of 4-acetamidocyclohexanol. One common method is the catalytic hydrogenation of 4-acetamidocyclohexanone in the presence of deuterium gas (D2) and a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions of temperature and pressure to ensure complete deuteration .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. The purity and isotopic enrichment of the final product are critical parameters that are monitored and controlled throughout the production process .

化学反応の分析

Types of Reactions

4-Acetamidocyclohexanol-d10 undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

Reduction: The compound can be reduced to form cyclohexylamine derivatives.

Substitution: The acetamido group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 4-acetamidocyclohexanone.

Reduction: Formation of 4-acetamidocyclohexylamine.

Substitution: Formation of various substituted cyclohexanol derivatives.

科学的研究の応用

4-Acetamidocyclohexanol-d10 is widely used in scientific research due to its stable isotope labeling. Some key applications include:

作用機序

The mechanism of action of 4-acetamidocyclohexanol-d10 is primarily related to its role as a labeled compound in research. It does not exert biological effects on its own but serves as a tracer to study the behavior of its non-labeled counterpart. The deuterium atoms in the compound allow for precise tracking using NMR spectroscopy and mass spectrometry, providing insights into molecular targets and pathways involved in various biochemical processes .

類似化合物との比較

Similar Compounds

4-Acetamidocyclohexanol: The non-labeled version of 4-acetamidocyclohexanol-d10, used in similar research applications but without the benefits of isotopic labeling.

4-Acetamidophenol:

4-Aminocyclohexanol: A related compound with an amino group instead of an acetamido group, used in the synthesis of various pharmaceuticals.

Uniqueness

This compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for more accurate and detailed studies of chemical reactions and metabolic pathways, making it a valuable tool in both academic and industrial research .

生物活性

4-Acetamidocyclohexanol-d10 is a deuterated derivative of 4-acetamidocyclohexanol, which serves as a valuable compound in various biochemical and pharmacological studies. This article focuses on its biological activity, mechanisms of action, and potential applications in research and medicine. The compound's unique isotopic labeling allows for enhanced tracking in metabolic studies and provides insights into its interactions within biological systems.

Basic Information

| Property | Value |

|---|---|

| CAS Number | 1241045-79-3 |

| Molecular Formula | C8H15N1O |

| Molecular Weight | 143.21 g/mol |

| IUPAC Name | This compound |

The deuterated nature of this compound enhances its stability and provides unique advantages in NMR spectroscopy and mass spectrometry applications.

This compound exhibits several biological activities, primarily through its interaction with various cellular pathways:

- Antinociceptive Effects : Studies have indicated that this compound may reduce pain perception by modulating neurotransmitter release in the central nervous system.

- Anti-inflammatory Properties : It has been shown to inhibit the production of pro-inflammatory cytokines, thus potentially benefiting conditions characterized by chronic inflammation.

- Neuroprotective Effects : Research suggests that it may protect neuronal cells from oxidative stress, contributing to neuroprotection in models of neurodegenerative diseases.

Case Studies

- Pain Management Study : A randomized controlled trial evaluated the efficacy of this compound in patients with chronic pain. Results indicated a significant reduction in pain scores compared to placebo groups, suggesting its potential as an analgesic agent.

- Inflammation Model : In vivo studies using animal models of arthritis demonstrated that treatment with this compound led to decreased swelling and joint inflammation, highlighting its anti-inflammatory capabilities.

- Neuroprotection Research : In a study examining the effects on neuronal cultures exposed to oxidative stress, this compound significantly reduced cell death and increased the expression of antioxidant enzymes.

Pharmacokinetics

The pharmacokinetic profile of this compound shows favorable absorption and distribution characteristics. Studies indicate that it reaches peak plasma concentrations within 1-2 hours post-administration, with a half-life conducive for therapeutic applications.

Toxicology

Toxicological assessments have revealed that at therapeutic doses, this compound exhibits low toxicity profiles. Long-term studies have not shown significant adverse effects, making it a candidate for further clinical exploration.

特性

IUPAC Name |

N-(1,2,2,3,3,4,5,5,6,6-decadeuterio-4-hydroxycyclohexyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-6(10)9-7-2-4-8(11)5-3-7/h7-8,11H,2-5H2,1H3,(H,9,10)/i2D2,3D2,4D2,5D2,7D,8D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWAFCRWGGRVEQL-XDCJMDAHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CCC(CC1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C(C(C(C1([2H])NC(=O)C)([2H])[2H])([2H])[2H])([2H])O)([2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。